molecular formula C12H10N2 B11908704 4-(Aminomethyl)-1-naphthonitrile

4-(Aminomethyl)-1-naphthonitrile

Cat. No.: B11908704
M. Wt: 182.22 g/mol
InChI Key: PQLFIZWJBNEEJD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-naphthonitrile is a naphthalene-derived compound featuring a nitrile group at the 1-position and an aminomethyl substituent at the 4-position. This structure confers unique chemical reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. For example, compounds like 4-(hexahydro-1H-azepin-1-yl)-1-naphthonitrile (CAS: 664362-62-3) share the naphthalene-carbonitrile backbone but differ in substituent groups .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(aminomethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H10N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7,13H2

InChI Key

PQLFIZWJBNEEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CN)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-naphthonitrile typically involves the introduction of the aminomethyl group and the nitrile group onto the naphthalene ring. One common method is the reaction of 1-naphthaldehyde with an amine, followed by a cyanation reaction to introduce the nitrile group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce primary amines.

Scientific Research Applications

Pharmaceutical Applications

4-(Aminomethyl)-1-naphthonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, leading to the development of novel therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including this compound. For instance, derivatives synthesized from naphthalene have shown promising results against both gram-positive and gram-negative bacteria, indicating potential use in treating bacterial infections .

Anticancer Research

Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The ability to modify its structure allows researchers to design targeted therapies that can inhibit tumor growth effectively .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways, which are essential for its application in drug design.

Dearomative Hydride Addition

One notable synthetic approach involves the dearomative hydride addition to 1-naphthonitrile using potassium hydride (KH). This method allows for regioselective modifications at the C4 position, facilitating the creation of complex molecular architectures that can be further functionalized into various derivatives .

Synthesis of Derivatives

The compound can also be utilized as a precursor for synthesizing other naphthalene-based derivatives through methods such as nucleophilic substitution and reduction reactions. These derivatives often exhibit enhanced pharmacological properties compared to their parent compounds .

Biological Evaluations

The biological activity of this compound and its derivatives has been extensively studied, providing insights into their mechanisms of action and therapeutic potential.

Inhibitory Effects on Enzymes

Compounds derived from this compound have been evaluated for their inhibitory effects on various enzymes involved in metabolic pathways, including those associated with cancer proliferation and microbial resistance .

Safety and Toxicology Studies

Toxicological assessments demonstrate that many derivatives maintain a favorable safety profile, making them suitable candidates for further development as therapeutic agents .

Case Study: Antimicrobial Evaluation

In a recent study, several naphthalene derivatives including those based on this compound were tested for antimicrobial efficacy. Results indicated that certain compounds exhibited significant bactericidal activity against pathogenic strains while showing minimal toxicity towards normal flora .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of naphthalene derivatives synthesized from this compound. The study found that these compounds effectively inhibited cell proliferation in various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-(Hexahydro-1H-azepin-1-yl)-1-naphthonitrile (CAS: 664362-62-3)

  • Structure : Naphthalene core with a nitrile group at position 1 and a seven-membered azepane ring at position 3.
  • Applications : Likely used in organic synthesis due to its bulky substituent, which may influence steric effects in reactions.
  • Key Difference: The azepane group introduces significant steric hindrance compared to the smaller aminomethyl group in 4-(Aminomethyl)-1-naphthonitrile .

1-Naphthyl Acetonitrile (CAS: 132-75-2)

  • Structure : Naphthalene core with an acetonitrile (-CH2CN) group at position 1.
  • Applications: Widely used in pharmaceuticals and agrochemical synthesis. Its acetonitrile group offers nucleophilic reactivity distinct from the aminomethyl-nitrile combination in this compound .

Benzonitrile Derivatives

4-(Aminomethyl)benzonitrile Hydrochloride (CAS: 10406-25-4)

  • Structure: Benzene core with nitrile and aminomethyl groups at position 4.
  • Key Difference: The benzene ring lacks the extended π-system of naphthalene, reducing conjugation effects and altering solubility. For instance, benzonitrile derivatives are often soluble in polar solvents like acetonitrile, as seen in analogs such as 4-Amino-1,2,4-triazole hydrochloride (solubility: 1000 µg/mL in acetonitrile) .

3-((Methylamino)methyl)benzonitrile (CAS: 90389-96-1)

  • Structure: Benzene core with a methylaminomethyl group at position 3 and nitrile at position 1.

Heterocyclic Nitriles

4-(N-Cyanomethyl-N-Nitroso)Aminomorpholine

  • Structure: Morpholine ring with a nitroso-cyanomethylamino group.
  • Applications: Acts as a nitric oxide donor in biochemical studies. The morpholine ring introduces heteroatoms (O, N), contrasting with the hydrocarbon-based naphthalene system in this compound .

Data Table: Comparative Properties of Selected Compounds

Compound Name Core Structure Substituent(s) Key Applications Solubility (Acetonitrile) Reference
This compound Naphthalene 4-(Aminomethyl), 1-CN Pharmaceutical intermediates Not reported -
4-(Hexahydro-1H-azepin-1-yl)-1-naphthonitrile Naphthalene 4-Azepane, 1-CN Organic synthesis Not reported
4-(Aminomethyl)benzonitrile HCl Benzene 4-(Aminomethyl), 1-CN Drug precursors ~1000 µg/mL (analog data)
1-Naphthyl Acetonitrile Naphthalene 1-CH2CN Agrochemicals High (commercial grade)

Biological Activity

4-(Aminomethyl)-1-naphthonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring with an amino and a nitrile group, which may influence its interaction with biological targets. The presence of the amino group can enhance solubility and facilitate interactions with various biomolecules.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cancer progression. For instance, it has been identified as an inhibitor of the NSD2-PWWP1 domain, which plays a role in oncogenic transcriptional programs .
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cell lines. In vitro studies revealed that treatment with this compound resulted in increased apoptotic cell populations in KMS11 and MV4:11 cells .
  • Cell Cycle Arrest : It also affects cell cycle progression, particularly arresting cells in the G0/G1 phase, which is critical for halting tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line IC50 (µM) Effect
Inhibition of cell proliferationRS4:116.30Significant reduction in proliferation
Inhibition of cell proliferationMV4;112.23Significant reduction in proliferation
Induction of apoptosisKMS11-Increased apoptotic cells
Cell cycle arrestMV4;11-Increased G0/G1 phase population

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : A study evaluated the effects of this compound on various human cancer cell lines. Results indicated that it effectively inhibited cell proliferation across multiple lines, with varying IC50 values suggesting its potency against different cancer types .
  • Mechanistic Insights : RNA sequencing analysis following treatment with this compound revealed alterations in gene expression profiles associated with apoptosis and cell cycle regulation. This suggests a multifaceted approach to its mechanism of action, impacting several cellular pathways .
  • Structural Optimization : Further research has focused on optimizing the structure of naphthonitrile derivatives to enhance their biological activity. Modifications have led to compounds with improved potency against specific targets, highlighting the importance of structural characteristics in drug design .

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